![molecular formula C12H19Cl2N3O2 B1500742 Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride CAS No. 1185309-86-7](/img/structure/B1500742.png)
Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of “Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride” is C12H19Cl2N3O2 . It has an average mass of 308.204 Da and a monoisotopic mass of 307.085419 Da .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Pharmaceutical Research and Drug Development
Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride: is utilized in the pharmaceutical industry for the synthesis of complex molecules. It serves as a building block in the development of drugs targeting various diseases. Its role in the synthesis of linagliptin , a drug used for the treatment of type 2 diabetes, is a prime example of its application . The compound’s ability to act as an intermediate in the synthesis process makes it valuable for creating potent and selective inhibitors that are long-acting and orally bioavailable.
Safety and Quality Control
The compound is also significant in the safety and quality control of pharmaceutical products. Impurities related to this compound need to be identified and characterized to comply with international guidelines on impurities in drug substances. This ensures the safety and efficacy of the final pharmaceutical product .
Safety and Hazards
The safety information available indicates that “Methyl 2-(3-aminopiperidin-1-yl)nicotinate dihydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Action Environment
properties
IUPAC Name |
methyl 2-(3-aminopiperidin-1-yl)pyridine-3-carboxylate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.2ClH/c1-17-12(16)10-5-2-6-14-11(10)15-7-3-4-9(13)8-15;;/h2,5-6,9H,3-4,7-8,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYYXSYJWSPCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC=C1)N2CCCC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671455 | |
Record name | Methyl 2-(3-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1185309-86-7 | |
Record name | Methyl 2-(3-aminopiperidin-1-yl)pyridine-3-carboxylate--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40671455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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